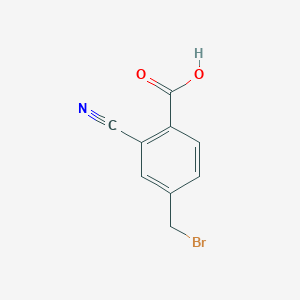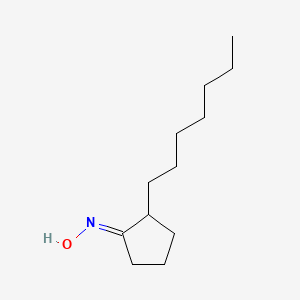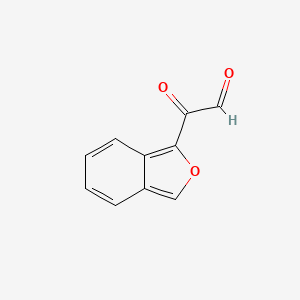
2-(2-Benzofuran-1-yl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuranglyoxylaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It is a yellow crystalline solid that has been studied for its potential biological and industrial applications. The compound is known for its unique structure, which includes a benzofuran ring fused with an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranglyoxylaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the glyoxylaldehyde group. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of 2-Benzofuranglyoxylaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of efficient synthesis, purification, and quality control to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuranglyoxylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Benzofurancarboxylic acid.
Reduction: Formation of 2-Benzofuranmethanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzofuranglyoxylaldehyde involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various biological molecules, potentially inhibiting or activating specific enzymes and receptors. For example, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects by targeting specific cellular pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Benzofuranmethanol: A reduced form with an alcohol group.
2-Benzofurancarboxylic acid: An oxidized form with a carboxylic acid group.
Uniqueness: 2-Benzofuranglyoxylaldehyde is unique due to the presence of both the benzofuran ring and the glyoxylaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6O3 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
2-(2-benzofuran-1-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O3/c11-5-9(12)10-8-4-2-1-3-7(8)6-13-10/h1-6H |
InChI Key |
UXUDUJINXGWUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


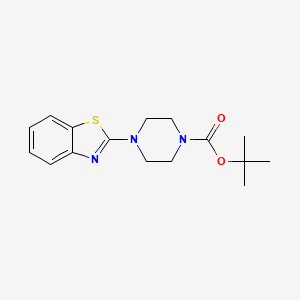
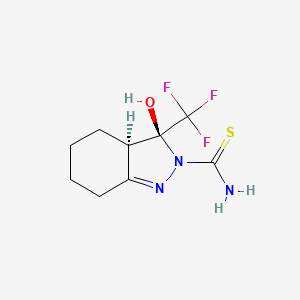

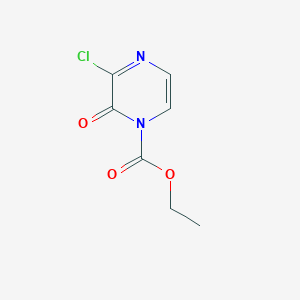
![(2S)-2-[[4-[Bis[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic Acid](/img/structure/B15130911.png)
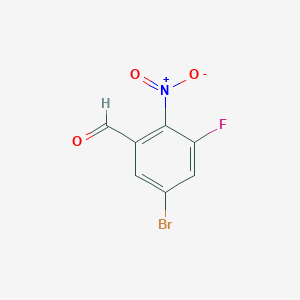
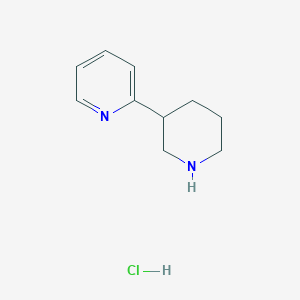
![L-Ornithinamide, L-arginyl-N-[5-[[(2S)-4-amino-2-[(1H-indol-3-ylacetyl)amino]-1,4-dioxobutyl]amino]pentyl]-(9CI)](/img/structure/B15130938.png)
![5-Phenylindeno[2,1-b]carbazol-7(5H)-one](/img/structure/B15130946.png)
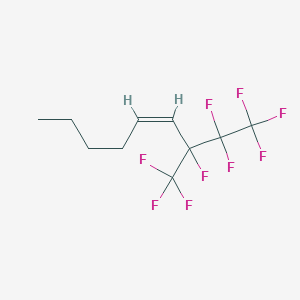
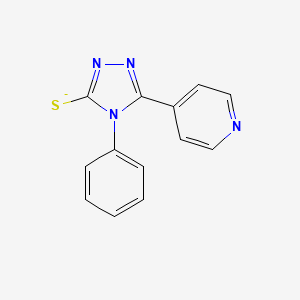
![Bis(2-methyl-2-propanyl) 4,4'-[(6-methyl-2,4-pyrimidinediyl)bis(oxymethylene)]di(1-piperidinecarboxylate)](/img/structure/B15130955.png)
